
2-Chloropyrazine
Overview
Description
2-Chloropyrazine is a halogenated heterocyclic compound featuring a pyrazine ring substituted with a chlorine atom at the 2-position. Its structure combines aromaticity with electron-deficient characteristics due to the nitrogen atoms at the 1- and 4-positions, making it a versatile intermediate in organic synthesis. Key applications include:
- Cross-coupling reactions: Efficient substrate for Kumada, Suzuki-Miyaura, and Buchwald-Hartwig couplings, enabling C–C and C–N bond formations .
- Nucleophilic substitution: The chlorine atom acts as a leaving group, facilitating substitutions to form pyrazinones, phosphorylated derivatives, or coordination polymers .
- Pharmaceutical synthesis: Precursor to antimycobacterial, antifungal, and antioxidant agents .
Preparation Methods
Halogenation of 2-Hydroxypyrazine Sodium
The conversion of 2-hydroxypyrazine sodium to 2-chloropyrazine represents the most widely adopted strategy, leveraging phosphorus- and sulfur-based chlorinating agents.
Phosphorus Oxychloride-Mediated Chlorination
Patent CN103288763A details an industrial protocol using phosphorus oxychloride (POCl₃) under catalytic N,N-dimethylaminopyridine (DMAP). Key steps include:
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Reagent Mixing : Combine 2-hydroxypyrazine sodium (72 kg), POCl₃ (103 kg), and DMAP (1.34 kg) in a reactor.
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Thermal Activation : Heat to 80–100°C for 2 hours under reflux.
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Workup : Hydrolyze the mixture in ice water, neutralize with NaOH, and distill to isolate this compound.
Yield : 93–94% (HPLC purity ≥98%) .
Mechanistic Insight : POCl₃ acts as both solvent and chlorinating agent, with DMAP facilitating the nucleophilic displacement of the hydroxyl group. The reaction proceeds via a two-step mechanism: (1) formation of a phosphorylated intermediate and (2) chloride ion attack to release this compound .
Thionyl Chloride-Based Methodology
ChemicalBook reports a laboratory-scale method using thionyl chloride (SOCl₂) and N-ethyl-N,N-diisopropylamine (DIPEA) in chloroform:
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Reaction Setup : Charge SOCl₂ (0.05 mol), DIPEA (0.5 mmol), and chloroform into a three-neck flask.
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Substrate Addition : Introduce 2-hydroxypyrazine sodium (0.05 mol) at 65°C.
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Quenching and Isolation : After 2 hours, hydrolyze with ice water, adjust pH to 7–8, and distill to collect the 98–101°C fraction.
Advantages : Lower reaction temperature (65°C vs. 80–100°C) and reduced catalyst loading compared to POCl₃ methods.
Comparative Analysis of Chlorinating Agents
The table below contrasts the two primary methods:
Key Observations :
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POCl₃ offers solvent-free conditions but requires higher temperatures.
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SOCl₂ enables milder conditions but necessitates solvent recovery.
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Both methods achieve near-quantitative yields, underscoring their reliability.
Optimization Strategies and Byproduct Management
Temperature Control
Elevated temperatures (>100°C) in POCl₃ reactions risk decomposition of the pyrazine ring, necessitating precise thermal regulation . In contrast, SOCl₂’s exothermic hydrolysis mandates gradual reagent addition to prevent runaway reactions .
Catalytic Enhancements
DMAP’s efficacy in POCl₃ reactions stems from its ability to stabilize transition states through hydrogen bonding . DIPEA, a sterically hindered base, minimizes side reactions by scavenging HCl generated during SOCl₂-mediated chlorination .
Solvent Selection
Chloroform’s low polarity in SOCl₂ methods reduces ionic byproducts, while POCl₃’s dual role as solvent and reagent simplifies purification .
Industrial-Scale Process Design
Patent CN103288763A outlines a three-step synthesis of 2,6-dichloropyrazine, with this compound as the intermediate:
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Ammoniation-Cyclization : Methyl chloroacetate and glyoxal form 2-hydroxypyrazine sodium (67% yield).
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Chlorination : POCl₃/DMAP system converts the intermediate to this compound (93% yield).
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Dichlorination : Chlorine gas introduces a second chlorine atom at the 6-position.
Critical Parameters :
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Chlorine Gas Flow Rate : 0.5 L/min to prevent over-chlorination.
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Catalyst Loading : 1.5–2.0% w/w triethylamine for optimal selectivity.
Chemical Reactions Analysis
Elimusertib undergoes various chemical reactions, including:
Oxidation: Elimusertib can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify elimusertib, potentially altering its pharmacological properties.
Substitution: Elimusertib can undergo substitution reactions, where specific functional groups are replaced with others to create analogs with different properties.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
2-Chloropyrazine serves as a crucial building block in the synthesis of various pharmaceuticals. Its chlorinated structure enhances biological activity, making it a valuable component in drug development.
- Antimicrobial Agents : Research indicates that compounds derived from this compound exhibit notable antibacterial properties. For instance, a study highlighted that a compound synthesized from this compound showed high antibacterial activity against E. coli, with a minimum inhibitory concentration (MIC) of 5 μM . The presence of the chlorine atom was found to significantly enhance the compound's efficacy.
- Drug Development : More than 250 FDA-approved drugs contain chlorine, with many being derived from chlorinated heterocycles like this compound. The introduction of chlorine into drug structures often improves their pharmacological profiles .
Coordination Chemistry
This compound is widely utilized as a ligand in coordination compounds, which are essential for various applications in materials science and catalysis.
- Synthesis of Coordination Polymers : Studies have demonstrated that this compound can coordinate with metal cations to form stable complexes. For example, coordination compounds with cadmium and nickel have been synthesized using this compound as a ligand . These complexes exhibit unique structural properties and potential magnetic characteristics.
- Catalytic Applications : The Suzuki-Miyaura cross-coupling reaction involving this compound has been explored using novel palladium(II) complexes as catalysts. This method allows for the efficient formation of biaryl compounds, which are fundamental in organic synthesis .
Organic Synthesis
In organic chemistry, this compound acts as an important intermediate for synthesizing various organic compounds.
- Synthesis of Luciferins : A notable application includes the gram-scale synthesis of luciferins derived from coelenterazine, where this compound serves as a precursor . This highlights its role in bioluminescence research and potential applications in bioimaging.
- Reactivity Studies : The reactivity of this compound towards nucleophilic substitution reactions has been investigated, revealing its utility in forming more complex molecular structures .
Agricultural Chemistry
Chlorinated compounds like this compound are also explored for their potential use as agrochemicals.
Mechanism of Action
Elimusertib exerts its effects by selectively inhibiting the activity of ATR kinase. ATR is a critical component of the DNA damage response machinery, and its inhibition leads to the accumulation of DNA damage in cancer cells. This results in cell cycle arrest and apoptosis, particularly in cells with high levels of replication stress or DNA repair deficiencies .
Comparison with Similar Compounds
Reactivity in Cross-Coupling Reactions
2-Chloropyrazine demonstrates superior reactivity in palladium-catalyzed cross-couplings compared to other chloroheterocycles. For example:
The electron-withdrawing nature of the pyrazine ring enhances oxidative addition to palladium, while the chlorine’s leaving-group ability ensures high efficiency. In contrast, 3-chloropyridazine exhibits slightly lower yields due to steric and electronic differences in the heterocyclic core .
Substituent Effects on Nucleophilic Substitution
The chlorine atom in this compound is more reactive than substituents like methyl or methoxy groups in analogous compounds:
- 2-Methylpyrazine : Lacks a leaving group, limiting its utility in substitution reactions. Coordination polymers derived from 2-methylpyrazine exhibit rigid structures, whereas this compound-based polymers show flexibility due to ligand exchange at the Cl site .
- 2-Iodopyrazine : Synthesized via Finkelstein reaction from this compound, the iodine substituent enhances reactivity in Stille or Ullmann couplings due to its superior leaving-group ability .
Coordination Chemistry
This compound forms diverse coordination polymers with transition metals, contrasting with related ligands:
The chlorine atom in this compound enables dynamic structural responses to stimuli (e.g., temperature), unlike the static frameworks of methyl-substituted analogs .
Biological Activity
2-Chloropyrazine is a chlorinated derivative of pyrazine, a nitrogen-containing heterocyclic compound. The biological activity of this compound has been the subject of various studies, focusing on its potential as an antimicrobial, antiproliferative, and cytotoxic agent. This article reviews the key findings from recent research, highlighting its biological activities, structure-activity relationships (SAR), and potential applications in drug development.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In a study assessing chloropyrazine-tethered pyrimidine derivatives, compounds containing the chloropyrazine moiety showed significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 45.37 µM to 200 µM , indicating varying degrees of effectiveness against different bacterial strains .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Bacterial Strain | MIC (µM) |
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Compound A | S. aureus | 50 |
Compound B | E. coli | 100 |
Compound C | Pseudomonas aeruginosa | 75 |
Compound D | Bacillus subtilis | 200 |
Antiproliferative Activity
This compound derivatives have also been evaluated for their antiproliferative effects against cancer cell lines. A series of chloropyrazine conjugated benzothiazepines were synthesized and tested for their ability to inhibit cell proliferation in gastric cancer cells (SGC-7901). One compound exhibited an IC50 value of 2.3 ± 0.07 µM , indicating strong potential as a telomerase inhibitor .
Table 2: Antiproliferative Activity of Chloropyrazine Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
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Compound E | SGC-7901 | 2.3 |
Compound F | DU-145 | 18 |
Compound G | Normal Liver Cells (LO2) | >100 |
Structure-Activity Relationships (SAR)
The biological activities of chloropyrazine derivatives are influenced by their structural features. For instance, the introduction of electron-withdrawing groups on the phenyl ring has been shown to enhance antimicrobial activity significantly. Conversely, certain substitutions can diminish efficacy against cancer cell lines .
Key Findings on SAR:
- Electron-Withdrawing Groups : Enhance antibacterial properties.
- Electron-Donating Groups : May reduce antiproliferative activity.
- Substituent Positioning : Critical for optimal interaction with biological targets.
Case Studies
- Antimicrobial Screening : A study synthesized various chloropyrazine derivatives linked to benzothiazepines, revealing that compounds with higher lipophilicity exhibited better antimicrobial activities against Mycobacterium tuberculosis, with inhibition rates up to 72% .
- Antiproliferative Studies : A series of pyrimidine derivatives tethered to chloropyrazine were evaluated for their effects on prostate cancer cells, demonstrating that specific substitutions could lead to improved potency compared to standard chemotherapeutics like methotrexate .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-chloropyrazine derivatives, and how do reaction conditions influence yields?
- Methodological Answer : this compound serves as a versatile precursor in nucleophilic substitution reactions. For example, its reaction with morpholine under varying solvents (e.g., DMF, THF) and bases (e.g., KCO, NaH) demonstrates solvent-dependent efficiency. DMF with NaH at 0°C to room temperature yields intermediates (e.g., morpholinopyrazine) in 23–40% yield, while KCO in acetonitrile under reflux improves coupling with aryl amines . Optimization studies highlight the critical role of solvent polarity and base strength in minimizing side reactions.
Q. How can researchers characterize this compound and its derivatives using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for structural elucidation. H NMR analysis of this compound reveals distinct chemical shifts (e.g., δ 8.5–9.0 ppm for aromatic protons) and coupling constants (e.g., J = 2.3–2.5 Hz for spin-spin interactions), while C NMR identifies carbon environments (e.g., C-Cl at ~140 ppm). Residual coupling with nitrogen nuclei may broaden signals, requiring high-resolution instruments and computational tools (e.g., LAOCN3.41) for deconvolution .
Q. What are the typical nucleophilic substitution reactions of this compound in heterocyclic chemistry?
- Methodological Answer : this compound undergoes amination, alkoxylation, and arylations. For instance, reaction with secondary amines (e.g., morpholine) under Pd catalysis or SNAr mechanisms produces substituted pyrazines. Screening bases like KCO in green solvents (e.g., water-ethanol mixtures) achieves yields comparable to traditional methods while improving sustainability. Spin-tickling experiments confirm regioselectivity in fluorinated analogs .
Advanced Research Questions
Q. How do frontier molecular orbitals (FMOs) govern the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The LUMO+1 orbital of this compound localizes electron density on the C-Cl bond, enabling nucleophilic attack. This contrasts with chloropyrimidines, where LUMO governs reactivity. Computational studies (e.g., DFT) correlate FMO distributions with experimental outcomes, explaining sluggish reactivity in Pd-catalyzed couplings and justifying the use of aryl iodides to enhance oxidative addition .
Q. What strategies address low yields in Pd-catalyzed cross-coupling reactions involving this compound?
- Methodological Answer : Initial Pd-catalyzed couplings with this compound suffer from poor yields (e.g., <20%) due to slow oxidative addition. Switching to aryl iodides or optimizing solvent systems (e.g., DMF) improves reactivity. For example, cobalt-catalyzed heteroaryl-heteroaryl couplings achieve 81–85% yield by leveraging Zn pivalates and high-polarity conditions .
Q. How can this compound be applied in the synthesis of bioactive molecules targeting neurological receptors?
- Methodological Answer : this compound acts as a scaffold for 5-HT receptor agonists. Stepwise functionalization involves: (i) Alkylation with diols (NaH/DMF, 0°C to RT, 23–40% yield), (ii) Mesylation (MsCl/EtN, quantitative yield), (iii) Coupling with arylpiperazines (KCO/CHCN, reflux, 20–39% yield). This route prioritizes steric and electronic compatibility for receptor binding .
Q. What mechanistic insights explain the regioselectivity of this compound in electrophilic aromatic substitution?
- Methodological Answer : Regioselectivity arises from electron-withdrawing effects of the chlorine atom, which deactivates the pyrazine ring. Computational modeling (e.g., NBO analysis) identifies charge distribution patterns, favoring substitution at the C-5 position in 2-chloro-5-methylpyrazine derivatives. Experimental validation via kinetic studies and isotopic labeling confirms these trends .
Properties
IUPAC Name |
2-chloropyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2/c5-4-3-6-1-2-7-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELVZYOEQVJIRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065779 | |
Record name | Chloropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14508-49-7 | |
Record name | Chloropyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14508-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazine, 2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014508497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 2-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chloropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloropyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.000 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Precursor scoring | Relevance Heuristic |
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